molecular formula C22H16Cl2F3N3O3S B10854704 4-(2,6-dichlorophenyl)sulfanyl-N-[3-(dimethylcarbamoyl)phenyl]-2-oxo-6-(trifluoromethyl)-1H-pyridine-3-carboxamide

4-(2,6-dichlorophenyl)sulfanyl-N-[3-(dimethylcarbamoyl)phenyl]-2-oxo-6-(trifluoromethyl)-1H-pyridine-3-carboxamide

Cat. No. B10854704
M. Wt: 530.3 g/mol
InChI Key: BGEHEUAOZPAMKC-UHFFFAOYSA-N
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Description

NRX-103095 is a chemical compound known for its role as an enhancer of the interaction between β-catenin and its cognate E3 ligase, SCF β-TrCP. This interaction is crucial in the regulation of the Wnt/β-catenin signaling pathway, which is involved in various cellular processes including cell proliferation, differentiation, and apoptosis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of NRX-103095 involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The detailed synthetic route is proprietary and typically involves the use of advanced organic synthesis techniques.

Industrial Production Methods: Industrial production of NRX-103095 is carried out under stringent conditions to ensure high purity and yield. The process involves large-scale synthesis using optimized reaction conditions, followed by purification steps such as crystallization and chromatography to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: NRX-103095 undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols .

Scientific Research Applications

NRX-103095 has a wide range of scientific research applications, including:

Mechanism of Action

NRX-103095 enhances the interaction between β-catenin and SCF β-TrCP by increasing the binding affinity of the pSer33/Ser37 β-catenin peptide for β-TrCP. This interaction leads to the ubiquitination and subsequent degradation of β-catenin, thereby modulating the Wnt/β-catenin signaling pathway. The molecular targets involved include β-catenin and SCF β-TrCP, and the pathway affected is the Wnt/β-catenin signaling pathway .

Similar Compounds:

  • Methyl Vanillate
  • Salinomycin
  • Teplinovivint
  • CCT 031374 hydrobromide
  • IWP-2
  • PRI-724
  • Pyrvinium pamoate
  • HLY78

Comparison: NRX-103095 is unique in its specific enhancement of the interaction between β-catenin and SCF β-TrCP, with an EC50 of 163 nM. This specificity and potency distinguish it from other compounds targeting the Wnt/β-catenin pathway, making it a valuable tool for research and potential therapeutic applications .

properties

Molecular Formula

C22H16Cl2F3N3O3S

Molecular Weight

530.3 g/mol

IUPAC Name

4-(2,6-dichlorophenyl)sulfanyl-N-[3-(dimethylcarbamoyl)phenyl]-2-oxo-6-(trifluoromethyl)-1H-pyridine-3-carboxamide

InChI

InChI=1S/C22H16Cl2F3N3O3S/c1-30(2)21(33)11-5-3-6-12(9-11)28-19(31)17-15(10-16(22(25,26)27)29-20(17)32)34-18-13(23)7-4-8-14(18)24/h3-10H,1-2H3,(H,28,31)(H,29,32)

InChI Key

BGEHEUAOZPAMKC-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)C1=CC(=CC=C1)NC(=O)C2=C(C=C(NC2=O)C(F)(F)F)SC3=C(C=CC=C3Cl)Cl

Origin of Product

United States

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